![molecular formula C7H9NO2 B13462543 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-oxo-2-azabicyclo[211]hexane-2-carbaldehyde is a compound belonging to the class of azabicyclo[211]hexanes These structures are characterized by their unique bicyclic framework, which imparts significant rigidity and three-dimensionality to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under UV light in the presence of suitable catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the photochemical synthesis. This may include optimizing reaction conditions such as temperature, light intensity, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of materials with unique mechanical properties due to its rigid structure.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with various molecular targets. The rigid bicyclic structure allows for specific binding to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclic framework but differ in the substituents attached to the ring.
Azabicyclo[2.1.1]hexane piperazinium salts: These compounds have similar core structures but include additional functional groups that can alter their chemical properties and applications.
Uniqueness
5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure makes it particularly valuable in applications requiring precise molecular interactions.
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
5-methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-4-5-2-6(4)8(3-9)7(5)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
SOQOAOKREXDUTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC1N(C2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)

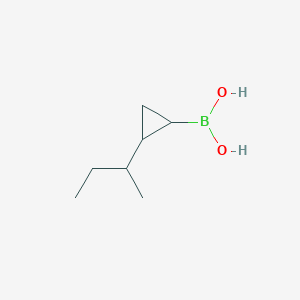
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)


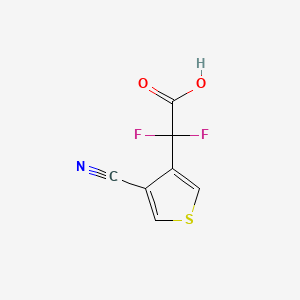
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)

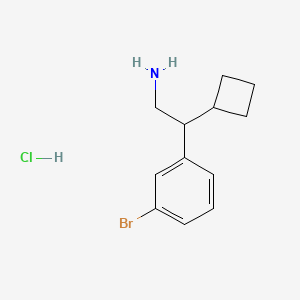
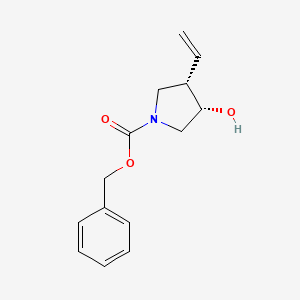
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
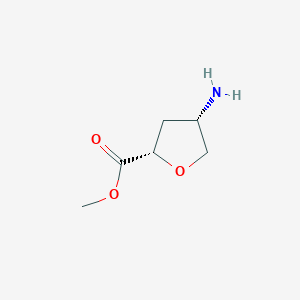
![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
